Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride
Overview
Description
Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride is a chemical compound with the molecular formula C8H9ClN2O.
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit amp-activated protein kinase , suggesting that Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride may have a similar target.
Mode of Action
It is likely that it interacts with its targets by binding to their active sites, thereby modulating their activity .
Biochemical Pathways
If it does indeed target amp-activated protein kinase as suggested, it could potentially affect energy homeostasis within cells .
Result of Action
Similar compounds have shown significant inhibitory activity , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The interaction with TRKs suggests that this compound may have potential therapeutic applications in cancer treatment by inhibiting the continuous activation and overexpression of these kinases .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, such as the Km-12 cell line, by targeting TRKs . Additionally, this compound has been observed to affect the Ras/Erk, PLC-γ, and PI3K/Akt signaling pathways, which are crucial for cell survival and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the ATP pocket of TRKs, thereby inhibiting their kinase activity . The inhibition of TRKs results in the suppression of downstream signaling pathways, ultimately affecting cell proliferation and survival . Furthermore, this compound has shown selectivity for certain cell lines, indicating its potential for targeted therapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good plasma stability, which is essential for maintaining its efficacy during experiments . Long-term studies are needed to fully understand its degradation and any potential long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can maintain its activity over extended periods, making it a reliable compound for biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit TRKs and suppress tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s interaction with cytochrome P450 isoforms, particularly CYP2C9, suggests that it may affect metabolic flux and metabolite levels . Understanding these interactions is crucial for predicting potential drug-drug interactions and optimizing the compound’s therapeutic efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to bind to specific proteins may affect its localization and accumulation within certain cellular compartments . These interactions are essential for determining the compound’s bioavailability and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its mechanism of action and optimizing its use in biochemical research and drug development .
Preparation Methods
The synthesis of pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride typically involves condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These methods have been developed to achieve high yields and efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and consistency in product quality.
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can be used to convert the carbonyl group back to an alcohol group.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide.
Scientific Research Applications
Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Comparison with Similar Compounds
- Pyrazolo[1,5-a]pyrimidines
- Pyrazolo[3,4-d]pyrimidines
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-2-ylmethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O.ClH/c11-6-7-5-8-3-1-2-4-10(8)9-7;/h1-5,11H,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPRQIXTZZVVBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NN2C=C1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187932-28-0 | |
Record name | {pyrazolo[1,5-a]pyridin-2-yl}methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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